S-Methyl-N,N-diethyldithiocarbamate Sulfoxide

Description

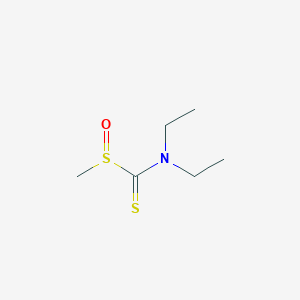

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (C6H13NOS2) is a sulfur-containing organothiocarbamate derivative. It is a metabolite of disulfiram (Antabuse), a drug used to treat chronic alcoholism, and is synthesized via hepatic methylation and subsequent oxidation of diethyldithiocarbamate (DDC) . Structurally, it features a sulfoxide group (-S=O) attached to a methylated dithiocarbamate backbone, which enhances its reactivity and biological activity.

Properties

IUPAC Name |

N,N-diethyl-1-methylsulfinylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRMNXBTDRJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436631 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-14-8 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of S-Methyl-N,N-Diethyldithiocarbamate (MeDTC)

MeDTC serves as the precursor for MeDTC-SO. A robust method involves the reaction of N,N-diethylcarbamoyl chloride with sodium methanethiolate in tetrahydrofuran (THF) under reflux:

Key Parameters :

Oxidation of MeDTC to MeDTC-SO

Controlled oxidation of MeDTC is critical to avoid overoxidation to the sulfone. Two primary methods are employed:

Hydrogen Peroxide in Glacial Acetic Acid

This "green" method uses 30% HO in glacial acetic acid at room temperature:

Optimized Conditions :

Table 1: Oxidation Efficiency of MeDTC Using HO/CHCOOH

| Substrate | Temp (°C) | Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| MeDTC | 25 | 80 | 95 | >99 |

| Dibenzyl sulfide | 25 | 120 | 93 | >99 |

Enzymatic Oxidation via Cytochrome P450

Microsomal monooxygenases catalyze the oxidation of MeDTC to MeDTC-SO in vivo, mimicking metabolic pathways. This method is less common in synthetic settings due to scalability challenges.

Industrial-Scale Production

High-Performance Liquid Chromatography (HPLC) Purification

Industrial protocols prioritize purity:

Quality Control Metrics

Mechanistic Insights

Oxidation Mechanism

Density functional theory (DFT) studies reveal a two-step process:

-

Electrophilic Attack : HO protonates the sulfur atom in MeDTC, forming a sulfenic acid intermediate.

-

Rearrangement : Sulfenic acid tautomerizes to the stable sulfoxide.

Energy Barriers :

Comparative Analysis of Oxidation Methods

Table 2: Advantages and Limitations of MeDTC-SO Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| HO/CHCOOH | Cost-effective, high selectivity | Slow kinetics at low temps |

| Enzymatic | Biocompatible, mimics metabolism | Low yield, high cost |

| mCPBA | Rapid reaction | Overoxidation risk |

Challenges and Optimization Strategies

Overoxidation Mitigation

Solvent Selection

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form its sulfoxide derivative using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the sulfoxide back to the thiocarbamate using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbamates .

Scientific Research Applications

Chemical Applications

MeDTC-SO serves as a versatile reagent in organic synthesis. Its sulfoxide functional group enhances its reactivity, allowing it to participate in various chemical reactions. Key applications include:

- Organic Synthesis : Used as an intermediate in the production of other chemical compounds.

- Reagent for Aldehyde Dehydrogenase Studies : Acts as a tool compound to investigate the role of aldehyde dehydrogenase (ALDH) in metabolic pathways, particularly in alcohol metabolism.

Biological Applications

The biological significance of MeDTC-SO is highlighted by its neuroprotective effects and interactions with key metabolic enzymes:

- Neuroprotection : Research indicates that MeDTC-SO can protect against neurotoxicity induced by excitatory amino acids, such as NMDA (N-methyl-D-aspartate), suggesting potential applications in neurodegenerative disease research .

- ALDH Inhibition : MeDTC-SO is a potent inhibitor of mitochondrial ALDH, which is crucial for detoxifying aldehydes produced during alcohol metabolism. This inhibition can lead to increased acetaldehyde levels, contributing to the pharmacological effects observed with disulfiram treatment for alcohol dependence .

Medical Applications

MeDTC-SO's role as a metabolite of disulfiram links it to several therapeutic applications:

- Alcohol Dependence Treatment : The compound's ability to inhibit ALDH underlies its use in treating chronic alcoholism by enhancing the aversive effects of alcohol consumption .

- Cancer Therapy : Preliminary studies suggest that MeDTC-SO may target specific molecular pathways in cancer cells, indicating potential for development as an adjunctive treatment in oncology .

Toxicological Studies

Toxicological evaluations have revealed important insights into the safety profile and environmental impact of MeDTC-SO:

- Neurotoxicity Studies : Investigations using Caenorhabditis elegans models demonstrated that thiocarbamate pesticides, including MeDTC-SO, can induce dopaminergic neurodegeneration. This raises concerns about environmental exposure and its implications for neurodegenerative diseases like Parkinson's disease .

- Selective Toxicity : Studies have shown that MeDTC-SO exhibits selective toxicity towards dopaminergic neurons while sparing other neuronal types, highlighting its potential as a model compound for studying selective neurotoxicity mechanisms .

Case Study 1: Neuroprotective Effects

A study demonstrated that MeDTC-SO significantly reduced NMDA receptor-mediated excitotoxicity in neuronal cultures, suggesting its potential use in developing treatments for conditions such as stroke or traumatic brain injury .

Case Study 2: Inhibition of ALDH

Research indicated that MeDTC-SO inhibited rat liver mitochondrial ALDH with an IC50 of approximately 10 µM, demonstrating its effectiveness as an ALDH inhibitor both in vitro and in vivo. This inhibition was linked to increased blood acetaldehyde levels following ethanol administration .

Case Study 3: Environmental Toxicology

A study on the effects of thiocarbamate pesticides showed that exposure to MeDTC-SO led to significant morphological changes and loss of dopaminergic neuron function in C. elegans, suggesting potential environmental risks associated with agricultural use .

Mechanism of Action

The mechanism of action of methyl-N,N-diethylthiocarbamate involves its interaction with various molecular targets:

Glutamate Receptors: The compound acts as a partial antagonist of glutamate receptors, reducing excitotoxicity in neuronal cells.

Aldehyde Dehydrogenase: It inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde, which is responsible for the aversive effects of disulfiram in alcohol dependence treatment.

NPL4 Aggregation: In cancer therapy, the compound’s metabolite forms aggregates with NPL4, a subunit of the p97/VCP segregase, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Disulfiram (DSF) and Its Metabolites

Key Findings:

- Neuroprotection : Unlike DSF, this compound directly blocks NMDA receptors, preventing calcium overload and ER stress in neurons .

- ALDH Inhibition : MeDTC-sulfone exhibits greater ALDH2 inhibition than the sulfoxide, but sulfoxide metabolites dominate in vivo due to metabolic stability .

- Antiviral Activity : Both sulfoxide and sulfone derivatives inhibit SARS-CoV-2 M<sup>pro</sup>, but sulfoxide’s reactivity with Cys145 is critical for covalent binding .

Functional Analogues: NMDA Receptor Antagonists

Thiocarbamate Herbicides

Biological Activity

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (DETC-MeSO) is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound has a molecular weight of 179.30 g/mol and features a unique sulfoxide functional group, which enhances its biological activity. The compound is primarily known for inhibiting mitochondrial ALDH, a critical enzyme involved in the metabolism of aldehydes, particularly in detoxification processes related to alcohol metabolism.

Table 1: Inhibition Potency of DETC-MeSO on ALDH

Studies indicate that DETC-MeSO can lead to increased levels of acetaldehyde due to its inhibition of ALDH, which parallels the effects observed with disulfiram in treating alcohol dependence . This mechanism is crucial as it suggests potential therapeutic applications in alcohol use disorders.

Neuroprotective Effects

Research has demonstrated that DETC-MeSO exhibits neuroprotective properties, particularly in models of ischemic stroke. In a study involving rodent models, administration of DETC-MeSO for 4-8 days significantly reduced cell death and infarct size, suggesting its role as a partial NMDA antagonist . This effect is believed to be mediated through the modulation of neuroprotective proteins such as MANF (Mesencephalic Astrocyte-derived Neurotrophic Factor), which plays a vital role in cellular stress responses and protection against neuronal injury.

Table 2: Effects of DETC-MeSO on Stroke Models

| Parameter | Control Group | DETC-MeSO Group |

|---|---|---|

| Cell Death (%) | 45 | 25 |

| Infarct Size (mm²) | 30 | 15 |

Case Studies and Research Findings

- Dopaminergic Neurotoxicity : A study utilizing Caenorhabditis elegans revealed that exposure to thiocarbamate pesticides, including derivatives similar to DETC-MeSO, resulted in dopaminergic neurodegeneration. This research underscores the potential neurotoxic effects associated with compounds in this class and raises concerns about environmental exposures contributing to neurodegenerative diseases like Parkinson's disease .

- Pharmacodynamics in Alcohol Treatment : Investigations into the pharmacodynamic properties of DETC-MeSO have shown it to be a potent inhibitor of ALDH2 both in vitro and in vivo. These findings highlight its role as an active metabolite responsible for the therapeutic effects observed with disulfiram treatment .

Q & A

Q. How can molecular docking studies optimize MeDDTC-SO binding to viral proteases like SARS-CoV-2 3CLpro?

- Methodological Answer : Using Autodock Vina in UCSF Chimera, dock MeDDTC-SO into the SARS-CoV-2 main protease (PDB: 6lu7). Adjust search volumes to focus on the active site (Cys145). Validate binding modes by comparing interaction patterns (hydrogen bonds, hydrophobic contacts) with LigPlot analysis. Exhaustiveness parameters should be set ≥8 to ensure reproducibility .

Q. What experimental designs resolve contradictions in MeDDTC-SO pharmacokinetics across species?

- Methodological Answer : Conduct cross-species comparative studies (e.g., rats vs. humans) with timed plasma sampling. Use LC-MS/MS to quantify MeDDTC-SO and its metabolites (e.g., DETC-MeSO2). Account for CYP3A4 induction effects (e.g., via efavirenz co-administration) on metabolite conversion rates. Pharmacokinetic modeling (e.g., non-compartmental analysis) clarifies half-life discrepancies .

Q. What strategies mitigate off-target effects of MeDDTC-SO in neuroprotective stroke models?

- Methodological Answer : In rat middle cerebral artery occlusion (MCAO) models, dose-response studies (e.g., 10–50 mg/kg intraperitoneal) identify therapeutic windows. Combine histopathology (H&E staining) with behavioral assays (e.g., rotarod, Morris water maze) to differentiate neuroprotection from systemic toxicity. Co-administration of antioxidants (e.g., taurine) reduces oxidative stress artifacts .

Q. How do oxidation states of MeDDTC derivatives influence their reactivity with ubiquitin-activating enzyme E1?

- Methodological Answer : Compare sulfoxide (MeDDTC-SO) and sulfone (MeDDTC-SO2) metabolites in E1 inhibition assays. Use site-directed mutagenesis (e.g., Cys234Ala) to confirm adduct formation sites. Kinetic assays with fluorogenic substrates (e.g., Ub-AMC) quantify inactivation rates. Molecular dynamics simulations (e.g., GROMACS) predict sulfoxide/sulfone steric effects on catalytic pockets .

Data Contradiction & Validation

Q. How to reconcile conflicting reports on MeDDTC-SO’s stability in plasma?

- Methodological Answer : Discrepancies arise from species-specific thiol methyltransferase activity. Validate stability via spiked plasma samples (rat/human) incubated at 37°C, with periodic LC-MS/MS analysis. Include EDTA to inhibit metalloenzyme degradation. Parallel in vitro microsomal assays (S9 fractions) identify enzymatic clearance pathways .

Q. Why do some studies report ALDH inhibition persisting >168 hours post-MeDDTC-SO administration, while others show rapid clearance?

- Methodological Answer : Duration depends on tissue-specific ALDH isoform expression (e.g., hepatic vs. neuronal). Use isoform-selective inhibitors (e.g., daidzin for ALDH2) in ex vivo organ homogenates. Immunoblotting (anti-Cys302 carbamylation antibodies) correlates residual inhibition with adduct levels .

Methodological Tables

| Parameter | In Vitro ALDH Inhibition | In Vivo Neuroprotection | Molecular Docking |

|---|---|---|---|

| Key Assay | Spectrophotometric NADH assay | MCAO model + histopathology | Autodock Vina (exhaustiveness=8) |

| Critical Controls | Boiled enzyme + substrate | Sham surgery + vehicle | Negative control (apo enzyme) |

| Data Interpretation | Ki via Cheng-Prusoff equation | Infarct volume vs. behavior | ΔG binding energy ≤ -6 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.